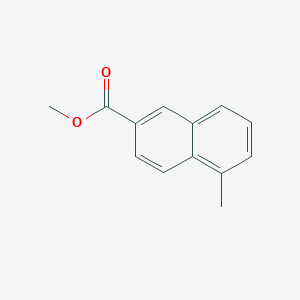

Methyl 5-methyl-2-naphthoate

Description

Properties

IUPAC Name |

methyl 5-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-4-3-5-10-8-11(13(14)15-2)6-7-12(9)10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKENNVNRWMEWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfuric Acid-Catalyzed Esterification

Concentrated sulfuric acid (H₂SO₄) is a traditional catalyst for this reaction. A representative procedure involves refluxing 5-methyl-2-naphthoic acid with methanol and H₂SO₄ at 80°C for 16 hours under nitrogen atmosphere. Post-reaction workup includes neutralization with sodium bicarbonate and extraction with ethyl acetate. Yields typically exceed 90% when using stoichiometric acid.

Key variables :

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) converts 5-methyl-2-naphthoic acid into its acyl chloride intermediate, which reacts with methanol to form the ester. This method avoids aqueous workups, enhancing purity.

Procedure :

-

Add SOCl₂ dropwise to a suspension of 5-methyl-2-naphthoic acid in methanol at 25–30°C.

Yields reach 69% with this method, though longer reaction times may improve efficiency.

Enzymatic Methylation Using O-Methyltransferases

Emerging biocatalytic approaches employ S-adenosyl-L-methionine (SAM)-dependent methyltransferases. While originally documented for 1-naphthoate derivatives, these enzymes show promise for regioselective methylation of 2-naphthoic acids.

Diazomethane Methylation

Diazomethane (CH₂N₂) offers a mild alternative for esterification, though safety concerns limit industrial use.

Protocol :

-

Dissolve 5-methyl-2-naphthoic acid in diethyl ether.

-

Add ethereal diazomethane at 0°C until nitrogen evolution ceases.

This method achieves near-quantitative yields but requires stringent safety protocols due to diazomethane’s explosivity.

Comparative Analysis of Methods

Trade-offs :

-

H₂SO₄ : High yield but corrosive and requires neutralization.

-

SOCl₂ : Lower yield but simplifies purification.

-

Enzymatic : Eco-friendly but requires substrate modification.

-

CH₂N₂ : Exceptional efficiency offset by safety risks.

Optimization Strategies for Industrial Scaling

Solvent Selection

Methanol serves dual roles as solvent and reagent. Alternative solvents (e.g., toluene) reduce side reactions but necessitate higher methanol ratios.

Catalytic Recycling

Immobilized enzymes or solid acid catalysts (e.g., Amberlyst-15) enable catalyst reuse, lowering costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: 5-methyl-2-naphthoic acid

Reduction: 5-methyl-2-naphthol

Substitution: Various halogenated or nitrated derivatives

Scientific Research Applications

Organic Synthesis

Methyl 5-methyl-2-naphthoate serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Esterification Reactions : The compound can undergo reactions with alcohols to form esters, which are valuable in the production of fragrances and flavoring agents.

- Nucleophilic Substitution : The presence of the naphthalene ring makes it a suitable substrate for nucleophilic substitution reactions, leading to the formation of more complex organic molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Esterification | Reaction with alcohols | Esters |

| Nucleophilic Substitution | Reaction with nucleophiles | Substituted naphthoates |

| Oxidation | Conversion to carboxylic acids | Carboxylic acids |

Pharmaceutical Applications

Research has indicated that derivatives of this compound exhibit significant biological activities, making them potential candidates for pharmaceutical development:

- Anticancer Activity : Some studies have shown that compounds derived from this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens, suggesting its potential use in developing new antimicrobial agents.

Case Study: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Material Science

This compound's unique chemical structure allows it to be used in material science:

- Polymer Production : It can serve as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and improved mechanical strength.

- Dyes and Pigments : The compound's naphthalene structure is beneficial in developing dyes and pigments used in textiles and coatings.

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Polymer Production | Used as a monomer for high-performance polymers |

| Dyes and Pigments | Serves as a precursor for synthetic dyes |

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-naphthoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The aromatic ring structure allows for interactions with enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a. Methyl 5-methoxy-8-aryl-1-naphthoate ()

- Structure : Ester at 1-position, methoxy at 5-position, and aryl group at 8-position.

- Key Differences: The ester group’s position (1 vs. 2) alters electronic distribution and steric effects. Methoxy (electron-donating) vs. methyl (electron-neutral) substituents influence ring reactivity. Synthesis involves Pd(OAc)₂ catalysis, contrasting with simpler esterification methods for non-aryl analogs .

d. Methyl Salicylate ()

- Structure : Methyl ester of salicylic acid (ortho-substituted benzene).

- Key Differences: Simpler monocyclic structure results in higher volatility (e.g., boiling point ~222°C) compared to bicyclic naphthoates. Widely used in fragrances and pharmaceuticals due to its volatility and stability .

Physical and Chemical Properties

While direct data for Methyl 5-methyl-2-naphthoate is absent, inferences can be drawn from analogous compounds:

Environmental and Toxicological Considerations

- Naphthalene derivatives like 1- and 2-methylnaphthalene exhibit environmental persistence and moderate toxicity . Methyl esters may hydrolyze to carboxylic acids in aqueous environments, altering bioavailability.

Biological Activity

Methyl 5-methyl-2-naphthoate is a compound of significant interest due to its biological properties, particularly its potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is an ester derived from 5-methyl-2-naphthoic acid. Its chemical formula is C12H10O2, and it features a naphthalene ring structure which is known for its diverse biological activities. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Cytotoxicity

Cytotoxic effects have been observed in various naphthoate derivatives. For example, compounds similar to this compound have demonstrated cytotoxicity against cancer cell lines. A study reported that certain naphthoates exhibit significant inhibitory effects on tumor cell proliferation, suggesting a potential role in cancer therapy .

The biological activity of this compound is believed to involve several mechanisms:

- DNA Intercalation : Naphthoic acid moieties are known to intercalate into DNA, which can disrupt cellular processes and lead to apoptosis in cancer cells .

- Enzyme Inhibition : Certain naphthoates may inhibit enzymes critical for cellular metabolism or proliferation, contributing to their cytotoxic effects.

Case Studies

- Antitumor Activity : A study investigated the effects of naphthoate derivatives on human cancer cell lines. This compound was included in a broader analysis, revealing promising results in inhibiting cell growth .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various naphthoate compounds, including this compound. It showed effective inhibition against specific bacterial strains, underscoring its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Q & A

Q. How can systematic reviews improve hazard identification for understudied naphthalene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.